

Inducing Targeted Protein Degradation with YOK-2204: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YOK-2204, a ligand for the ZZ domain of the p62/SQSTM1 protein. YOK-2204 is a key component of the AUTOphagy-TArgeting Chimera (AUTOTAC) technology, a powerful chemical biology platform for the selective degradation of intracellular proteins via the autophagy-lysosome system.[1][2][3] This protocol uses VinclozolinM2-2204, an AUTOTAC composed of the p62 ligand YOK-2204 linked to a ligand for the androgen receptor (AR), as a model system to demonstrate the targeted degradation of AR in the LNCaP human prostate cancer cell line.

Introduction to AUTOTAC Technology

Targeted protein degradation has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" disease targets. The AUTOTAC platform utilizes bifunctional molecules that recruit the autophagy receptor protein p62/SQSTM1 to a specific protein of interest (POI).[2][3] YOK-2204 serves as the autophagy-targeting ligand (ATL) that binds to the ZZ domain of p62.[4][5] This binding event activates p62, leading to its oligomerization and the subsequent sequestration of the POI into autophagosomes, which then fuse with lysosomes for degradation.[2][6][7]



Mechanism of Action of YOK-2204-based AUTOTACs

The mechanism of action for AUTOTACs like VinclozolinM2-2204 involves the formation of a ternary complex between the target protein (e.g., Androgen Receptor), the AUTOTAC molecule, and the p62 protein. This proximity induces the oligomerization of p62, which exposes its LC3-interacting region (LIR). The LIR then binds to LC3 on the autophagosome membrane, tethering the target protein to the autophagy machinery for subsequent degradation.[6][7]



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Figure 1: Mechanism of YOK-2204-based AUTOTAC-mediated protein degradation.

Data Presentation

The efficacy of VinclozolinM2-2204 in degrading the Androgen Receptor in LNCaP cells is summarized in the table below. Data is presented as the percentage of AR protein remaining relative to a vehicle-treated control, as determined by Western blot analysis.



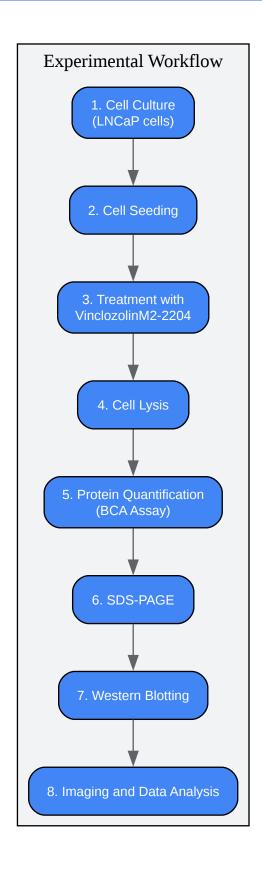
Treatment Condition	AR Protein Remaining (%)
Concentration-Response (24h Treatment)	
Vehicle (DMSO)	100
50 nM VinclozolinM2-2204	~75
100 nM VinclozolinM2-2204	~60
200 nM VinclozolinM2-2204	50 (DC50)[8]
500 nM VinclozolinM2-2204	~30
1 μM VinclozolinM2-2204	~15[1]
Time-Course (1 μM Treatment)	
0 hours	100
4 hours	~40
8 hours	~25
16 hours	~15
24 hours	~15[1]

Experimental Protocols

The following section provides a detailed methodology for assessing the targeted degradation of the Androgen Receptor by VinclozolinM2-2204 in LNCaP cells.

Experimental Workflow





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Figure 2: Workflow for assessing targeted protein degradation.



Cell Culture and Seeding

- Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Seeding: Seed LNCaP cells in 6-well plates at a density of 5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours before treatment.

Treatment with VinclozolinM2-2204

- Stock Solution: Prepare a 10 mM stock solution of VinclozolinM2-2204 in dimethyl sulfoxide (DMSO). Store at -20°C.
- Working Solutions: Prepare serial dilutions of VinclozolinM2-2204 in culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM, 1 μM). For the vehicle control, use an equivalent volume of DMSO.
- Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of VinclozolinM2-2204 or vehicle control.
- Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

Cell Lysis and Protein Quantification

- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Procedure:
 - After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
 - Add 100-150 μL of ice-cold lysis buffer to each well and scrape the cells.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.



- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant containing the protein extract to a new tube.
- Protein Quantification: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting

- Sample Preparation:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
 - Denature the samples by heating at 95-100°C for 5 minutes.

SDS-PAGE:

- Load equal amounts of protein (e.g., 20-30 μg) into the wells of a 4-12% gradient polyacrylamide gel.
- Include a pre-stained protein ladder to monitor protein separation.
- Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 120V) until the dye
 front reaches the bottom of the gel.

• Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
- After transfer, briefly stain the membrane with Ponceau S to confirm successful transfer.
- Immunoblotting:



- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the Androgen Receptor (e.g., rabbit anti-AR antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- To ensure equal protein loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin, following a similar immunoblotting procedure.

Imaging and Data Analysis

- Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
- Data Analysis:
 - Quantify the band intensities for the Androgen Receptor and the loading control using image analysis software (e.g., ImageJ).
 - Normalize the intensity of the AR band to the intensity of the corresponding loading control band for each sample.
 - Calculate the percentage of AR protein remaining in each treated sample relative to the vehicle-treated control.

Conclusion

This protocol provides a comprehensive guide for inducing and evaluating targeted protein degradation using the **YOK-2204**-based AUTOTAC, VinclozolinM2-2204. By following these detailed steps, researchers can effectively assess the potency and kinetics of this and other



AUTOTAC molecules in a cellular context. The AUTOTAC technology, empowered by p62 ligands like **YOK-2204**, offers a versatile and powerful tool for the selective elimination of proteins implicated in various diseases, opening new avenues for therapeutic intervention and basic research.

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